molecular formula C9H9NO3 B14853685 1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone

1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone

Cat. No.: B14853685
M. Wt: 179.17 g/mol
InChI Key: MKQVKSBUGQLWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H7NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone typically involves the acetylation of 3-hydroxypyridine. One common method is the Friedel-Crafts acylation reaction, where 3-hydroxypyridine is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl group under basic or acidic conditions.

Major Products

    Oxidation: Formation of 1-(5-Acetyl-3-pyridyl)ethanone or 1-(5-Carboxy-3-hydroxypyridin-2-YL)ethanone.

    Reduction: Formation of 1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Hydroxypyridin-2-YL)ethanone: Similar structure but lacks the acetyl group.

    1-(5-Hydroxypyridin-2-YL)ethanone: Similar structure but has a hydroxyl group instead of an acetyl group.

    1-(2-Hydroxypyridin-3-YL)ethanone: Positional isomer with the hydroxyl group at a different position.

Uniqueness

1-(5-Acetyl-3-hydroxypyridin-2-YL)ethanone is unique due to the presence of both hydroxyl and acetyl groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-(6-acetyl-5-hydroxypyridin-3-yl)ethanone

InChI

InChI=1S/C9H9NO3/c1-5(11)7-3-8(13)9(6(2)12)10-4-7/h3-4,13H,1-2H3

InChI Key

MKQVKSBUGQLWBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)C(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.